2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino-
Overview
Description
2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a diethylamino group at the 7th position and an imino group at the 2nd position, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2H-1-Benzopyran-3-carboxaldehyde.
Amidation: The carboxaldehyde is then converted to the corresponding carboxamide through an amidation reaction using an appropriate amine.
Introduction of Diethylamino Group: The diethylamino group is introduced at the 7th position through a substitution reaction.
Formation of Imino Group: Finally, the imino group is introduced at the 2nd position through a suitable reaction, such as an imination reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the benzopyran ring.
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of optoelectronic materials and intermediates for drug delivery systems.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-oxo-
- 2H-1-Benzopyran-3-carboxamide, N-(2-aminoethyl)-7-(diethylamino)-2-oxo-
- 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-oxo-
Comparison:
- 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-oxo-: This compound has an oxo group at the 2nd position instead of an imino group, which may result in different chemical reactivity and biological activity.
- 2H-1-Benzopyran-3-carboxamide, N-(2-aminoethyl)-7-(diethylamino)-2-oxo-: The presence of an aminoethyl group introduces additional functional groups that can participate in further chemical reactions.
- 2H-1-Benzopyran-3-carboxamide, 7-hydroxy-2-oxo-: The hydroxy group at the 7th position can enhance the compound’s solubility and influence its interaction with biological targets.
Properties
IUPAC Name |
7-(diethylamino)-2-iminochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-17(4-2)10-6-5-9-7-11(13(15)18)14(16)19-12(9)8-10/h5-8,16H,3-4H2,1-2H3,(H2,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMPUQANPQHJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327913 | |
Record name | 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79604-93-6 | |
Record name | 7-(Diethylamino)-2-imino-2H-1-benzopyran-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79604-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-3-carboxamide, 7-(diethylamino)-2-imino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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